Cas no 880139-30-0 (Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-)

Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- is a specialized organic compound featuring a benzenesulfonamide core substituted with trichloro groups and an indole-ethyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The trichloro substitution enhances electrophilic reactivity, while the indole-ethyl group contributes to potential bioactivity, particularly in receptor binding or enzyme inhibition studies. Its well-defined molecular architecture allows for precise modifications in drug discovery or material science applications. The compound's stability and solubility profile further support its utility in synthetic and mechanistic investigations. Careful handling is advised due to its reactive functional groups.
Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- structure
880139-30-0 structure
Product Name:Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-
CAS No:880139-30-0
MF:C16H13Cl3N2O2S
MW:403.710619688034
MDL:MFCD00245026
CID:4282895
PubChem ID:4094776
Update Time:2025-10-28

Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-
    • N-[2-(1H-Indol-3-yl)ethyl]-2,4,5-trichlorobenzenesulfonamide
    • (2-INDOL-3-YLETHYL)((2,4,5-TRICHLOROPHENYL)SULFONYL)AMINE
    • 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide
    • SCHEMBL2944815
    • MFCD00245026
    • FI169715
    • 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
    • 880139-30-0
    • AKOS005109439
    • MS-6860
    • MDL: MFCD00245026
    • Inchi: 1S/C16H13Cl3N2O2S/c17-12-7-14(19)16(8-13(12)18)24(22,23)21-6-5-10-9-20-15-4-2-1-3-11(10)15/h1-4,7-9,20-21H,5-6H2
    • InChI Key: RLPRFKYLJXLMPU-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2C3=C(NC=2)C=CC=C3)(=O)=O)=CC(Cl)=C(Cl)C=C1Cl

Computed Properties

  • Exact Mass: 401.976332Da
  • Monoisotopic Mass: 401.976332Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 70.3Ų

Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB161306-1 g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine
880139-30-0
1g
€211.30 2023-06-23
abcr
AB161306-2 g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine
880139-30-0
2g
€272.50 2023-06-23
abcr
AB161306-5 g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine
880139-30-0
5g
€377.50 2023-06-23
abcr
AB161306-10 g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine
880139-30-0
10g
€482.50 2023-06-23
abcr
AB161306-1g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine; .
880139-30-0
1g
€211.20 2025-04-15
abcr
AB161306-2g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine; .
880139-30-0
2g
€272.50 2025-04-15
abcr
AB161306-5g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine; .
880139-30-0
5g
€377.50 2025-04-15
abcr
AB161306-10g
(2-Indol-3-ylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine; .
880139-30-0
10g
€482.50 2025-04-15
Ambeed
A960683-1g
2,4,5-Trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide
880139-30-0 90%
1g
$232.0 2025-04-16

Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:880139-30-0)Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-
Order Number:A1059733
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:52
Price ($):209.0
Email:sales@amadischem.com

Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- Related Literature

Additional information on Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-

Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- (CAS No. 880139-30-0): A Comprehensive Overview

Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-, identified by its CAS number 880139-30-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the sulfonamide class, which is renowned for its diverse biological activities and therapeutic potential. The structural features of this molecule, particularly its trichloro substitution pattern on the benzene ring and the presence of an indole moiety, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- involve sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of multiple chlorine atoms at the 2,4,5 positions of the benzene ring enhances the electrophilic nature of the aromatic system, making it more reactive in various chemical reactions. This reactivity is further modulated by the sulfonamide group and the ethyl chain extended from the indole ring.

The indole moiety is a crucial structural component that imparts specific biological activities to the molecule. Indole derivatives are well-documented for their involvement in various biological pathways, including neurotransmitter signaling and immune responses. In Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-, the indole ring is linked to an ethyl chain that terminates with a sulfonamide group. This arrangement creates a molecule with potential interactions at multiple biological targets.

Recent research has focused on exploring the pharmacological properties of sulfonamide derivatives, particularly those incorporating indole structures. Studies have demonstrated that such compounds can exhibit potent effects on enzymes and receptors involved in inflammation and cancer progression. The trichloro substitution pattern on the benzene ring enhances binding affinity to these targets by increasing hydrophobic interactions and electronic effects.

In vitro studies have shown that Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- exhibits significant inhibitory activity against various enzymes associated with inflammatory pathways. For instance, it has been observed to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis. This modulation suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The compound's interaction with cellular receptors has also been a subject of intense investigation. Preliminary data indicate that it can interact with receptors involved in pain perception and neuroinflammation. These interactions may lead to novel therapeutic strategies for managing chronic pain conditions and neurodegenerative disorders.

Molecular modeling studies have been instrumental in understanding the binding mode of Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- at its target sites. These studies reveal that the trichloro-substituted benzene ring and the indole moiety are critical for establishing stable interactions with biological targets. The sulfonamide group provides additional hydrogen bonding capabilities, further enhancing binding affinity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to achieve high yields and purity levels. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex framework of this molecule.

The pharmacokinetic properties of Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- are under active investigation to assess its suitability for clinical applications. Preliminary studies suggest that it exhibits reasonable solubility and bioavailability when administered orally or intravenously. These properties are essential for ensuring effective drug delivery to target tissues.

The safety profile of this compound is another critical aspect being evaluated through comprehensive toxicological studies. These studies aim to determine safe dosage ranges and potential side effects associated with its use. Preliminary results indicate that it is well-tolerated at moderate doses but may cause mild gastrointestinal disturbances at higher concentrations.

The potential therapeutic applications of Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]- are diverse and span across multiple disease areas. Its anti-inflammatory properties make it a promising candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to interact with pain-related receptors suggests potential use in managing chronic pain syndromes.

In conclusion, Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-, CAS No.880139-30-0, represents a significant advancement in sulfonamide-based drug development. Its unique structural features and demonstrated biological activities position it as a valuable compound for further research and therapeutic applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:880139-30-0)Benzenesulfonamide, 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]-
A1059733
Purity:99%
Quantity:1g
Price ($):209.0
Email